![molecular formula C10H14O B13962263 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure that includes a bicyclo[3.1.0]hexane ring system. This compound is known for its presence in essential oils and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-methylcyclopropane carboxaldehyde under acidic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carboxylic acid.
Reduction: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
Thujone: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with similar applications in fragrance and medicinal industries.
Menthol: A bicyclic alcohol known for its cooling sensation and use in various products.
Uniqueness
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential biological activities. Its bicyclic structure also contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-propan-2-ylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-7(2)10-4-3-8(6-11)9(10)5-10/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
YZNIFKFTGCAOST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC=C(C1C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
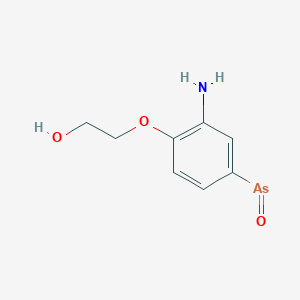

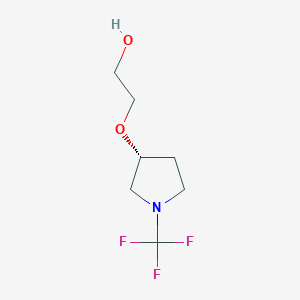
![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
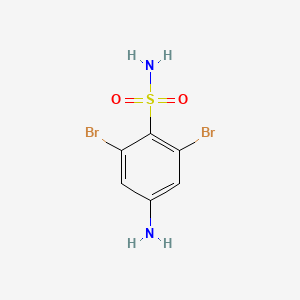
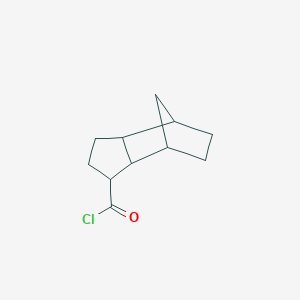
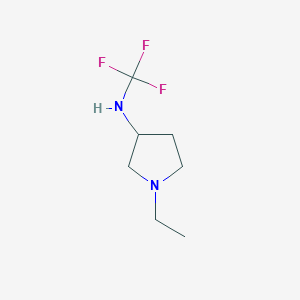
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
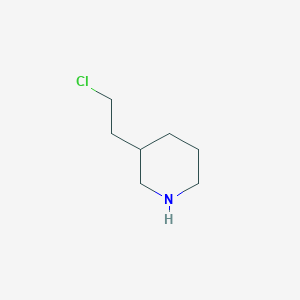
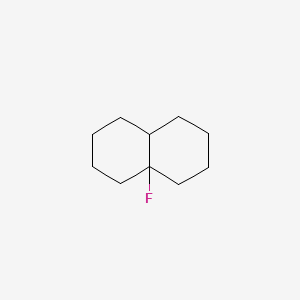
![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
